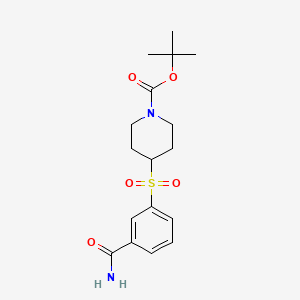
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a benzenesulfonyl group, and a carbamoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
The synthesis of 4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps, including the formation of the piperidine ring, the introduction of the benzenesulfonyl group, and the addition of the carbamoyl group. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the piperidine ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base.
Addition of the Carbamoyl Group: The carbamoyl group is added through a carbamoylation reaction, where an isocyanate reacts with the benzenesulfonyl-piperidine intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the benzenesulfonyl group is oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butyl ester group is replaced by other functional groups, such as hydroxyl or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alcohols or amines). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as the benzenesulfonyl group can interact with specific amino acid residues in proteins.
Medicine: The compound has potential therapeutic applications, including the development of drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, inhibiting their activity or altering their function. The carbamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
4-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but contains an azetidine ring instead of a piperidine ring.
3-(3-Carbamoyl-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound contains a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
特性
CAS番号 |
887591-35-7 |
|---|---|
分子式 |
C17H24N2O5S |
分子量 |
368.4 g/mol |
IUPAC名 |
tert-butyl 4-(3-carbamoylphenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-9-7-13(8-10-19)25(22,23)14-6-4-5-12(11-14)15(18)20/h4-6,11,13H,7-10H2,1-3H3,(H2,18,20) |
InChIキー |
BWSUUAQOIIUVJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


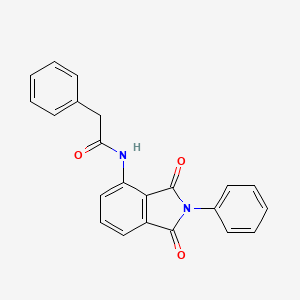
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)


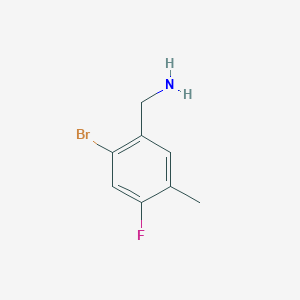
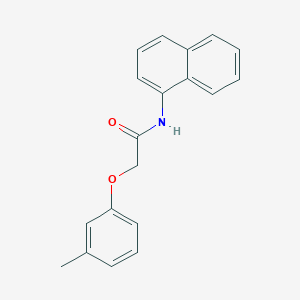
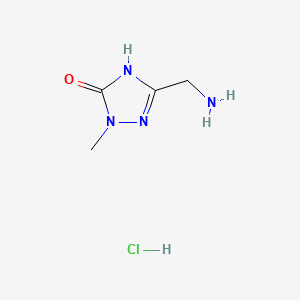

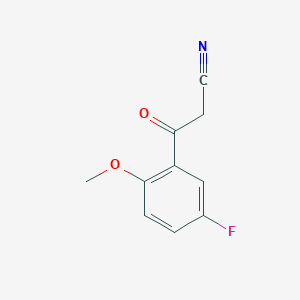
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)

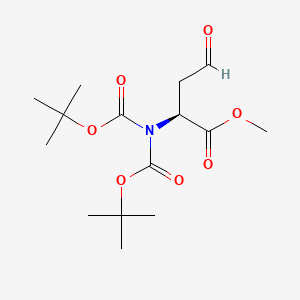
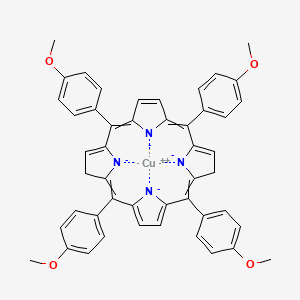
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
